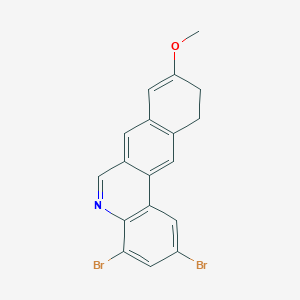
2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of bromine atoms at positions 2 and 4, a methoxy group at position 9, and a dihydro-azatetraphene core
Méthodes De Préparation
The synthesis of 2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene involves several steps, typically starting with the preparation of the azatetraphene core. The synthetic route generally includes:
Bromination: Introduction of bromine atoms at specific positions on the azatetraphene ring.
Methoxylation: Addition of a methoxy group at the 9th position.
Hydrogenation: Reduction of the azatetraphene core to achieve the dihydro form.
The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination, methanol or sodium methoxide for methoxylation, and hydrogen gas with a palladium catalyst for hydrogenation .
Analyse Des Réactions Chimiques
2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst to further reduce the compound.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene can be compared with other similar compounds, such as:
- 2,4-Dibromo-9-methoxy-10,11-dihydro-5-azaphenanthrene
- 2,4-Dibromo-9-methoxy-10,11-dihydro-5-azapyrene
These compounds share similar structural features but differ in the arrangement of atoms and functional groups. The uniqueness of this compound lies in its specific substitution pattern and the presence of the azatetraphene core, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C18H13Br2NO |
|---|---|
Poids moléculaire |
419.1 g/mol |
Nom IUPAC |
2,4-dibromo-9-methoxy-10,11-dihydrobenzo[j]phenanthridine |
InChI |
InChI=1S/C18H13Br2NO/c1-22-14-3-2-10-6-15-12(4-11(10)5-14)9-21-18-16(15)7-13(19)8-17(18)20/h4-9H,2-3H2,1H3 |
Clé InChI |
ZSEYIKQOBBVLJA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(CC1)C=C3C(=C2)C=NC4=C3C=C(C=C4Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



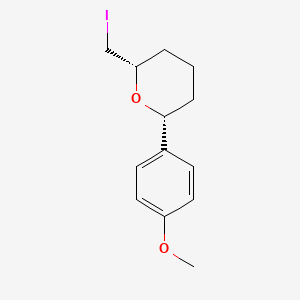

![1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13042877.png)
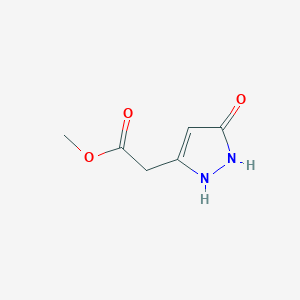
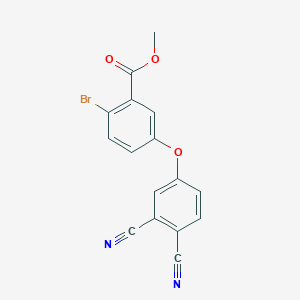
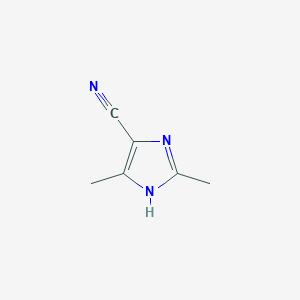
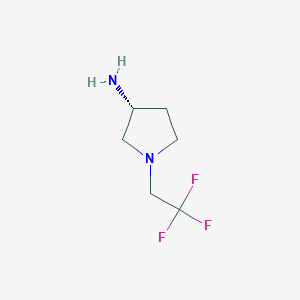

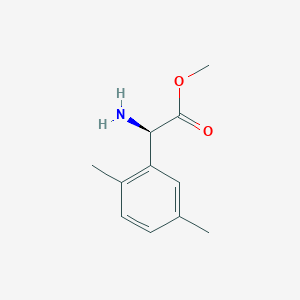
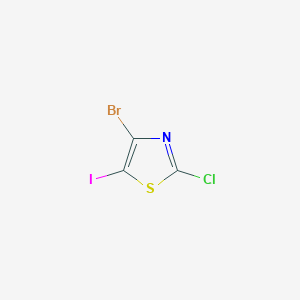
![(3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol](/img/structure/B13042930.png)
![Cis-Tert-Butyl 2-(Aminomethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate Oxalate](/img/structure/B13042934.png)

